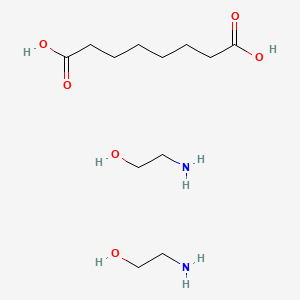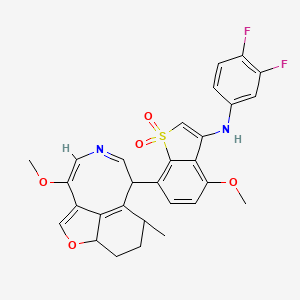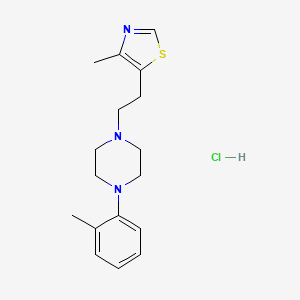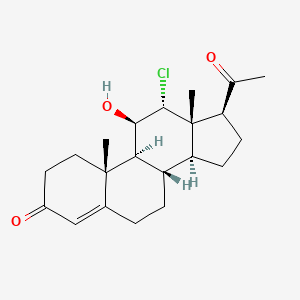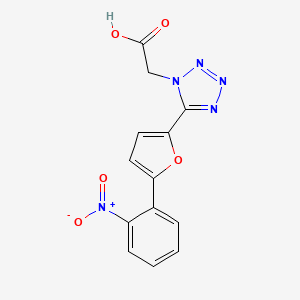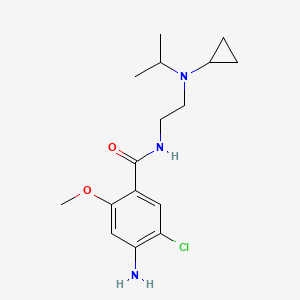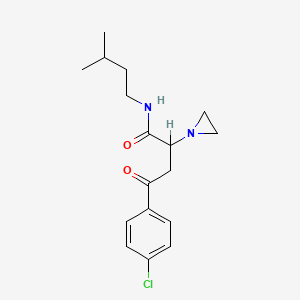
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide is a synthetic organic compound characterized by the presence of an aziridine ring, a chlorophenyl group, and a butyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butyl Side Chain: The butyl side chain can be attached through a nucleophilic substitution reaction, where a butyl halide reacts with the aziridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Alcohol derivatives
Substitution: Various substituted chlorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of aziridine-containing compounds with biological systems, providing insights into their mechanisms of action.
Wirkmechanismus
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
- Gamma-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide is unique due to the specific positioning of the chlorophenyl and butyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological or material properties compared to its analogs.
Eigenschaften
CAS-Nummer |
116383-17-6 |
|---|---|
Molekularformel |
C17H23ClN2O2 |
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(3-methylbutyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H23ClN2O2/c1-12(2)7-8-19-17(22)15(20-9-10-20)11-16(21)13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
CFFXKQUUYKGPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





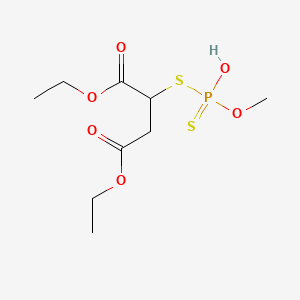
![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
